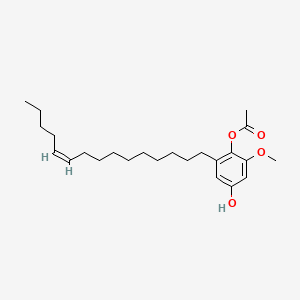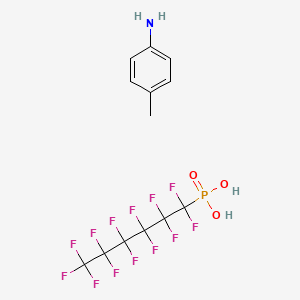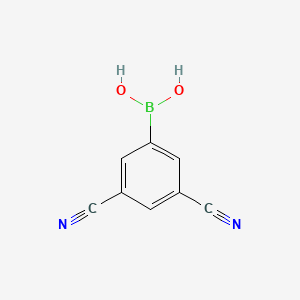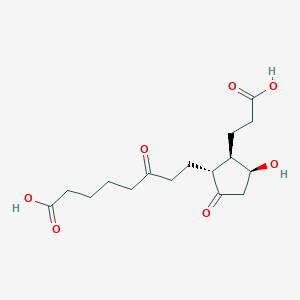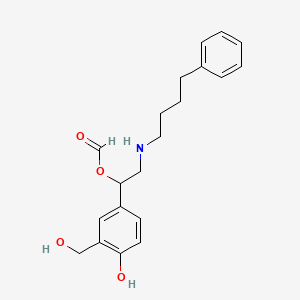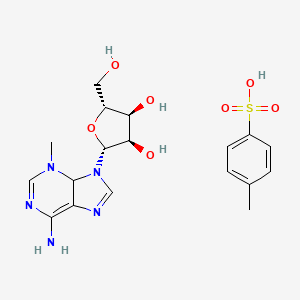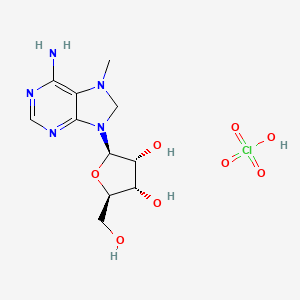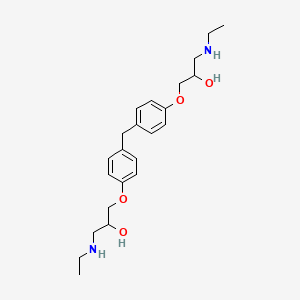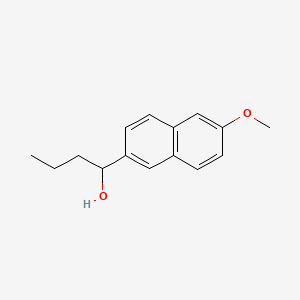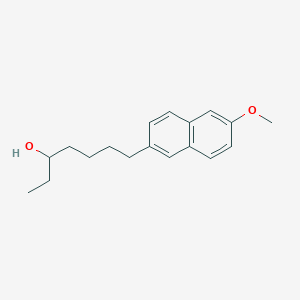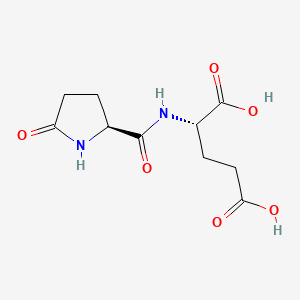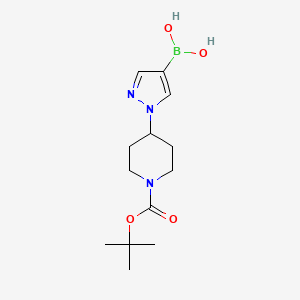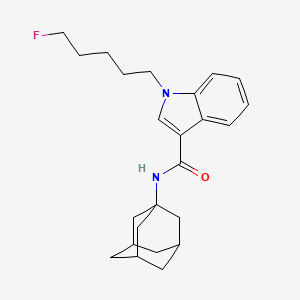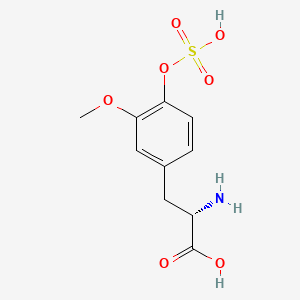
3-O-Methyldopa-4-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Methyldopa-4-sulfate is a metabolite of the drug Levodopa, which is commonly used in the treatment of Parkinson’s disease. This compound is formed through the methylation of Levodopa by the enzyme catechol-O-methyltransferase, followed by sulfation. It is known for its role in the metabolic pathway of catecholamines and has been studied for its potential implications in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyldopa-4-sulfate typically involves the methylation of Levodopa using catechol-O-methyltransferase in the presence of the cofactor S-adenosyl methionine. This is followed by a sulfation reaction, where the methylated product is treated with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant catechol-O-methyltransferase and optimized sulfation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-O-Methyldopa-4-sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced back to its parent compound, Levodopa, under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Levodopa and its derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-O-Methyldopa-4-sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolic pathways of catecholamines and their derivatives.
Biology: It serves as a biomarker for certain neurological conditions and is used in studies related to neurotransmitter metabolism.
Medicine: The compound is investigated for its potential role in the diagnosis and prognosis of Parkinson’s disease and other neurodegenerative disorders.
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting catecholamine metabolism
Mechanism of Action
3-O-Methyldopa-4-sulfate exerts its effects primarily through its interaction with catecholamine metabolic pathways. It is formed from Levodopa by the action of catechol-O-methyltransferase and subsequently sulfated. This compound can influence the levels of neurotransmitters such as dopamine by acting as a competitive inhibitor of enzymes involved in their metabolism. The molecular targets include catechol-O-methyltransferase and sulfotransferases, which play crucial roles in the regulation of catecholamine levels in the brain .
Comparison with Similar Compounds
3-O-Methyldopa: A direct precursor in the metabolic pathway of 3-O-Methyldopa-4-sulfate.
Levodopa: The parent compound from which this compound is derived.
3,4-Dihydroxyphenylacetone: Another metabolite in the catecholamine metabolic pathway
Uniqueness: this compound is unique due to its dual modification (methylation and sulfation) which significantly alters its chemical properties and biological activity compared to its parent compound, Levodopa. This dual modification allows it to serve as a more stable biomarker and provides distinct interactions with metabolic enzymes .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-methoxy-4-sulfooxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO7S/c1-17-9-5-6(4-7(11)10(12)13)2-3-8(9)18-19(14,15)16/h2-3,5,7H,4,11H2,1H3,(H,12,13)(H,14,15,16)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMSDJKDKVRCSI-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391393-86-4 |
Source


|
| Record name | 3-O-Methyldopa-4-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391393864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-METHYLDOPA-4-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0Z6V86DL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
